2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride typically involves the bromination of 4-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting bromo compound is then reacted with an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of 2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride
- 2-bromo-1-(4-methoxyphenyl)ethanone
- 3-bromo-4-methoxybenzaldehyde
Uniqueness
2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a bromo group on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(3-bromo-4-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZBSFGQHTVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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